![molecular formula C26H28N4O6S B2520916 N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide CAS No. 868213-50-7](/img/structure/B2520916.png)
N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of the compound "N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide," the synthesis details are not directly provided in the given papers. However, we can infer from the related synthesis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one that such a process would likely involve multiple steps, including the formation of the furan ring, the attachment of the methoxyphenyl groups, and the creation of the triazole ring. The synthesis would be characterized by spectroscopic methods such as FT-IR, 1H, and 13C NMR to confirm the structure of the intermediates and the final product .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The paper on the synthesis of a related compound provides insights into the molecular structure through X-ray powder diffraction (XRPD), which reveals a triclinic crystal structure with specific lattice parameters. Additionally, density functional theory (DFT) calculations can be used to predict and analyze the molecular structure, as well as to understand the electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of a compound like "N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide" would be influenced by the functional groups present in its structure. The furan ring, triazole moiety, and methoxy groups each have distinct reactivity patterns. For instance, the furan ring can undergo electrophilic substitution reactions due to the electron-rich nature of the oxygen-containing heterocycle. The triazole ring might participate in nucleophilic substitution reactions, given its nitrogen content. The paper on the taming of 3,4-Di(nitramino)furazan does not directly relate to the chemical reactions of the compound but does highlight the importance of understanding the structural features that contribute to reactivity, such as hydrogen-bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The paper on the related compound provides a detailed analysis of the solid-state structure, which can give insights into the melting point, solubility, and stability of the compound. The Hirshfeld surface analysis and fingerprint plots can be used to understand the intermolecular interactions that dictate these properties. While the paper on the energetic material 3,4-Di(nitramino)furazan discusses the sensitivity and detonation performance of a different class of compounds, it underscores the importance of molecular interactions in determining the physical properties of organic compounds .
科学的研究の応用
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing similarities to the target compound, has shown significant antioxidant and anticancer activities. These derivatives, incorporating moieties like semicarbazide, triazole, and furan, exhibited greater antioxidant activity than ascorbic acid in some instances. Their anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against glioblastoma U-87 cells, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Synthesis and Therapeutic Applications
The synthesis of tricyclic indan derivatives, including furan analogues, as melatonin receptor agonists, was aimed at developing new therapeutic agents for sleep disorders. These compounds showed high binding affinity to melatonin receptors and superior metabolic stability, with some showing promising sleep-promoting effects in animal studies, indicating their potential in treating insomnia and circadian rhythm disorders (Uchikawa et al., 2002).
Antimicrobial Activity
The antimicrobial evaluation of 1-{3-[(furan-2-ylmethyl)sulfanyl] propanoyl}-4-substituted thiosemicarbazides and their cyclization products to 1,2,4-triazole ring highlighted compounds with in vitro activity against Gram-positive bacteria. This research demonstrates the compound's potential in contributing to new antimicrobial agents, emphasizing the significance of furan derivatives in medicinal chemistry (Trotsko et al., 2014).
Novel Pharmacological Activities
Furanyl derivatives from the red seaweed Gracilaria opuntia were investigated for their anti-inflammatory, antioxidative, and anti-diabetic properties, showcasing the diverse biological activities of furan-based compounds. These natural furanyl compounds demonstrated significant potential as anti-inflammatory and antioxidative agents, comparable to or exceeding synthetic drugs in specific assays, underscoring the value of furan derivatives in developing new pharmacological treatments (Makkar & Chakraborty, 2018).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6S/c1-32-18-9-7-16(8-10-18)25-28-26(30-29-25)37-22(14-23(31)27-15-19-6-5-11-36-19)17-12-20(33-2)24(35-4)21(13-17)34-3/h5-13,22H,14-15H2,1-4H3,(H,27,31)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAHETRECBZBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

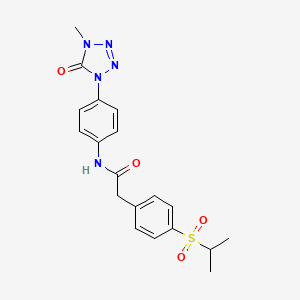
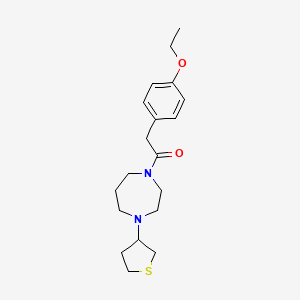
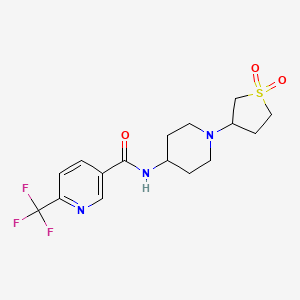
![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)

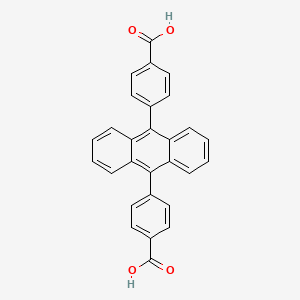

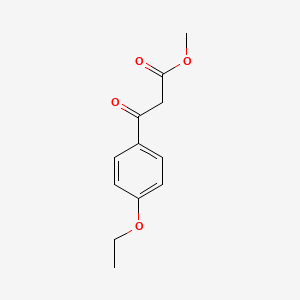
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
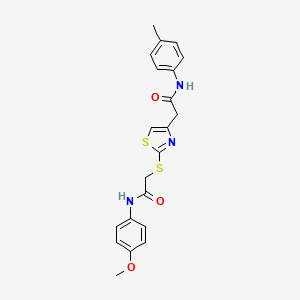

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)
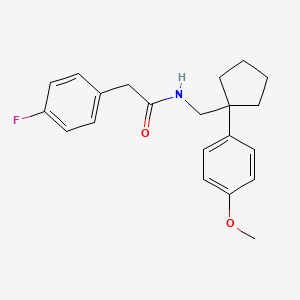
![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)